molecular formula C9H13NO2 B8350443 Methyl 4-propyl-1H-pyrrole-3-carboxylate

Methyl 4-propyl-1H-pyrrole-3-carboxylate

Cat. No. B8350443
M. Wt: 167.20 g/mol
InChI Key: AAMJCZHXEWWEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08048909B2

Procedure details

Using methyl 4-propyl-1H-pyrrole-3-carboxylate (2.8 g), N-bromosuccinimide (3.0 g) and pyridine (0.5 mL), a procedure as in Reference Example 40 was performed to give the title compound as colorless crystals (yield 2.96 g, 72%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:5]([C:9]([O:11][CH3:12])=[O:10])=[CH:6][NH:7][CH:8]=1)[CH2:2][CH3:3].[Br:13]N1C(=O)CCC1=O>N1C=CC=CC=1>[Br:13][C:8]1[NH:7][CH:6]=[C:5]([C:9]([O:11][CH3:12])=[O:10])[C:4]=1[CH2:1][CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
C(CC)C=1C(=CNC1)C(=O)OC
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0.5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CN1)C(=O)OC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.96 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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